Cas no 50551-56-9 (5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester)
5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzofurancarboxylicacid, 5-methoxy-, ethyl ester
- 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
- ethyl 5-methoxybenzofuran-2-carboxylate
- ethyl 5-methoxy-1-benzofuran-2-carboxylate
- DTXSID50198587
- 5-methoxybenzofuran-2-carboxylic acid,ethyl ester
- CHEMBL3415231
- FS-5090
- 50551-56-9
- 4-18-00-04904 (Beilstein Handbook Reference)
- SCHEMBL648621
- Ethyl 5-methoxybenzofuran carboxylate
- A828166
- FT-0639909
- Ethyl 5-methoxy-1-benzofuran-2-carboxylate #
- Ethyl 5-methoxy-2-benzofurancarboxylate
- CS-0137564
- MFCD00079772
- 5-Methoxy-benzofuran-2-carboxylic acid ethyl ester
- 2-carbethoxy-5-methoxybenzofuran
- 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester
- 5-methoxybenzofuran-2-carboxylic acid ethyl ester
- Ethyl 5-methoxy-2-benzofuran carboxylate
- ethyl 5-methoxy-benzofuran-2-carboxylate
- Y14705
- BRN 0178103
- AKOS015851788
- DB-051791
- 5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester
-
- MDL: MFCD00079772
- Inchi: 1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3
- InChI Key: IJCODAOXFYTGBS-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)=CC2C=C(C=CC1=2)OC
Computed Properties
- Exact Mass: 220.07400
- Monoisotopic Mass: 220.073559
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.7
- XLogP3: 2.8
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 59 °C
- Boiling Point: 316.2±22.0 °C at 760 mmHg
- Flash Point: 145.0±22.3 °C
- Refractive Index: 1.557
- PSA: 48.67000
- LogP: 2.61810
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018776-1g |
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester |
50551-56-9 | 98% | 1g |
£51.00 | 2022-03-01 | |
| Fluorochem | 018776-5g |
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester |
50551-56-9 | 98% | 5g |
£198.00 | 2022-03-01 | |
| Fluorochem | 018776-25g |
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester |
50551-56-9 | 98% | 25g |
£794.00 | 2022-03-01 | |
| Chemenu | CM159855-25g |
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester |
50551-56-9 | 95% | 25g |
$366 | 2021-06-17 | |
| Alichem | A019096797-25g |
Ethyl 5-methoxybenzofuran-2-carboxylate |
50551-56-9 | 95% | 25g |
$394.91 | 2023-09-01 | |
| TRC | M265698-50mg |
5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester |
50551-56-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M265698-100mg |
5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester |
50551-56-9 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M265698-500mg |
5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester |
50551-56-9 | 500mg |
$ 115.00 | 2022-06-04 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11250-5g |
Ethyl 5-methoxy-1-benzofuran-2-carboxylate |
50551-56-9 | 95% | 5g |
$1905 | 2023-09-07 | |
| abcr | AB150202-1 g |
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester; 98% |
50551-56-9 | 1 g |
€131.50 | 2023-07-20 |
5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester Suppliers
5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester
Introduction to 5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester (CAS No. 50551-56-9)
5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester, identified by the Chemical Abstracts Service Number (CAS No.) 50551-56-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ester, derived from benzofuran, has garnered attention due to its structural versatility and potential biological activities. The presence of both a methoxy group and a carboxylic acid ethyl ester moiety enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The compound belongs to the benzofuran class of molecules, which are known for their broad spectrum of biological activities. Benzofurans exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in 5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester contributes to its unique chemical profile, enabling its application in various synthetic pathways and as a precursor for more complex molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzofuran scaffolds. The structural features of 5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester make it an attractive candidate for further functionalization. For instance, its carboxylic acid ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then be coupled with other pharmacophores via amide or ester linkages. This flexibility is particularly useful in designing small-molecule inhibitors targeting specific enzymatic or protein interactions.
One of the most compelling aspects of 5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester is its potential as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop compounds with enhanced binding affinity and selectivity. For example, derivatives of this molecule have been explored as kinase inhibitors, where the methoxy group at the 5-position of the benzofuran ring plays a crucial role in modulating binding interactions with target proteins. Such modifications are essential for improving drug efficacy while minimizing off-target effects.
The synthesis of 5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester typically involves multi-step organic reactions, starting from readily available precursors such as 2-hydroxy-5-methoxybenzaldehyde. The key steps often include esterification followed by cyclization to form the benzofuran core. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce additional functional groups or to construct more complex derivatives efficiently.
Recent advancements in computational chemistry have further accelerated the design and optimization of molecules like 5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester. Molecular modeling studies have helped predict the binding modes of this compound with potential drug targets, providing insights into how structural modifications can enhance its pharmacological properties. These computational approaches are increasingly integrated into drug discovery pipelines, streamlining the process from hit identification to lead optimization.
The pharmaceutical industry has shown particular interest in benzofuran derivatives due to their reported bioactivity across multiple therapeutic areas. For instance, studies have highlighted the anti-inflammatory potential of certain benzofurans by demonstrating their ability to inhibit key pro-inflammatory enzymes such as COX-2 and LOX. The ethyl ester derivative of 5-Methoxybenzofuran-2-carboxylic Acid could serve as a precursor for developing novel anti-inflammatory agents with improved pharmacokinetic profiles.
In addition to its pharmaceutical applications, 5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester finds utility in agrochemical research. Modified benzofuran derivatives have been investigated for their herbicidal and fungicidal properties, offering promising alternatives to conventional crop protection agents. The structural diversity inherent in this class of compounds allows for tailored designs that can address specific agricultural challenges while maintaining environmental safety.
The role of 5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester in material science is also emerging as an area of interest. Its ability to participate in polymerization reactions or act as a monomer for specialty materials underscores its versatility beyond traditional pharmaceutical applications. Researchers are exploring how incorporating this scaffold into advanced materials can lead to novel properties such as enhanced biodegradability or improved mechanical strength.
As research continues to uncover new applications for 5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester, collaborations between academia and industry are becoming increasingly vital. These partnerships facilitate the translation of laboratory findings into commercial products, ensuring that innovative compounds like this one reach patients and markets where they can make a meaningful impact. The ongoing development efforts underscore the compound's significance as a versatile intermediate in modern chemical synthesis.
In conclusion,5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester (CAS No. 50551-56-9) represents a cornerstone in synthetic organic chemistry and pharmaceutical innovation. Its unique structural features enable diverse applications across medicine, agriculture, and materials science, making it a compound of considerable interest to researchers worldwide. As new methodologies and computational tools continue to evolve,5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester will undoubtedly remain at the forefront of chemical research and development efforts.
50551-56-9 (5-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester) Related Products
- 50551-58-1(Ethyl 7-methoxybenzofuran-2-carboxylate)
- 1207-44-9(Methyl 4-methoxybenzofuran-2-carboxylate)
- 39543-86-7(Ethyl 7-hydroxybenzofuran-2-carboxylate)
- 55364-67-5(Methyl 6-methoxybenzofuran-2-carboxylate)
- 99370-68-0(Ethyl 5-hydroxybenzofuran-2-carboxylate)
- 59254-09-0(methyl 7-methoxy-1-benzofuran-2-carboxylate)
- 50551-57-0(Ethyl 6-methoxybenzofuran-2-carboxylate)
- 74222-21-2(Naphtho[1,2-b]furan-2-carboxylic acid, 5-methoxy-, ethyl ester)
- 127724-14-5(ethyl 4-hydroxybenzofuran-2-carboxylate)
- 1751-24-2(Methyl 5-methoxybenzofuran-2-carboxylate)